1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid
Description
1-(4-Cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a cyclopropane-based small molecule featuring a pyrazole ring substituted with a cyano group at the 4-position and a carboxylic acid group attached to the cyclopropane ring. Its molecular formula is C₇H₈N₂O₂ (MW: 152.15 g/mol), with a SMILES notation of C1CC1(C(=O)O)N2C=CC(=N2)C#N . The compound’s rigid cyclopropane scaffold and electron-withdrawing cyano group make it a promising candidate for medicinal chemistry, particularly in modulating enzyme activity or receptor binding.
Properties
CAS No. |
1469286-20-1 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-(4-cyanopyrazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-3-6-4-10-11(5-6)8(1-2-8)7(12)13/h4-5H,1-2H2,(H,12,13) |
InChI Key |
BEPPXAFWDQYQAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2C=C(C=N2)C#N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Cyclopropane Carboxylic Acid Formation: The cyclopropane ring can be formed through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid exhibits notable biological activities, particularly in enzyme inhibition and receptor binding. Its structural features allow for interactions with biological targets, influencing pathways involved in various diseases.
Mechanism of Action :
The compound interacts with enzymes and receptors through hydrogen bonding and π-π interactions. This mechanism is crucial for understanding its therapeutic potential and optimizing bioactivity through structural modifications.
Agrochemicals
The compound is utilized in the development of agrochemicals due to its ability to inhibit specific enzymes that are critical for plant growth and pest resistance. Its unique structure allows for targeted action against pests while minimizing collateral damage to beneficial organisms.
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound can effectively inhibit specific enzymes related to metabolic pathways in cancer cells. For example, it has been shown to inhibit the activity of certain kinases involved in tumor growth, suggesting its potential as a lead compound for anticancer drug development.
Receptor Binding Studies
Research indicates that this compound binds selectively to certain receptors involved in neurotransmission. Binding affinity studies reveal that it can modulate receptor activity, which may have implications for treating neurological disorders.
Mechanism of Action
The mechanism of action of 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyano group and pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Electronic Differences
- Cyano vs. Halogen/Bulky Groups: The target compound’s cyano group introduces strong electron-withdrawing effects, increasing acidity (pKa ~2.5–3.5 for COOH) compared to bromo (pKa ~4–5) or methyl analogs . This enhances solubility in polar solvents, critical for bioavailability.
- Trifluoromethyl (CF₃): The CF₃ group in the trifluoromethyl analog () significantly boosts lipophilicity (logP ~1.8 vs. ~0.5 for the cyano analog), favoring blood-brain barrier penetration .
Notes on Physicochemical and Functional Properties
- Thermal Stability : Cyclopropane rings confer rigidity, with decomposition temperatures >200°C for most analogs .
Biological Activity
1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound notable for its structural features, including a pyrazole ring and a cyclopropane carboxylic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, including enzyme inhibition and receptor binding.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1469286-20-1 |
| Molecular Formula | C8H7N3O2 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 1-(4-cyanopyrazol-1-yl)cyclopropane-1-carboxylic acid |
| Appearance | White to light yellow solid |
| Purity | ≥ 95% |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group and the pyrazole ring facilitate hydrogen bonding and π-π interactions, which are crucial for binding affinity and specificity. This compound has been studied for its potential as an enzyme inhibitor, particularly in the context of anti-inflammatory pathways.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in inflammatory responses. For instance, compounds with similar structures have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives, including this compound:
- Anti-inflammatory Activity : A study demonstrated that related pyrazole compounds exhibit anti-inflammatory properties through inhibition of NF-kB pathways, which are crucial in mediating inflammatory responses. The structure of this compound suggests it may possess similar activity due to its structural analogies with other effective inhibitors .
- Receptor Binding Studies : Molecular docking studies have indicated that this compound can bind effectively to various protein targets, suggesting potential applications in drug design aimed at modulating specific biological pathways .
- Comparative Analysis : When compared to other pyrazole derivatives, such as 1-(4-nitro-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid, the presence of the cyano group in this compound enhances its electronic properties, potentially increasing its reactivity and biological activity .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing biological activity. The presence of both the cyano group and the cyclopropane ring contributes to unique pharmacological profiles that could be exploited for therapeutic purposes.
Summary of Key Findings:
- Inhibition Potency : Related compounds have shown IC50 values ranging from low micromolar concentrations (e.g., below 50 µM) against various targets .
- Binding Affinity : Molecular modeling supports high-affinity interactions with key inflammatory mediators such as MAPKs (Mitogen Activated Protein Kinases), indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-cyano-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Cyclopropane rings can be synthesized via cyclocondensation or coupling reactions. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines (as seen in pyrazole derivatives) followed by Hofmann rearrangement may yield the cyclopropane-carboxylic acid moiety . Zinc catalysts in aqueous conditions enhance stability during tetrazole synthesis, which could be adapted for the cyano-pyrazole component . Optimization involves varying solvents (e.g., DMF for polar intermediates) and temperatures (80–120°C) to balance reactivity and byproduct formation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions (e.g., pyrazole C-4 cyano group vs. C-3). Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3300 cm⁻¹). X-ray crystallography resolves steric effects from the strained cyclopropane ring, as demonstrated in structurally similar pyrazole-carboxylic acids . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodology : Stability assays should be conducted at pH 1–14 (using HCl/NaOH buffers) and with oxidizing agents (e.g., H₂O₂). Cyclopropane rings are prone to ring-opening under strong acids, while the cyano group may hydrolyze to carboxylic acids in basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Use fume hoods and personal protective equipment (PPE) due to potential acute toxicity and skin irritation risks . Storage should follow guidelines for moisture-sensitive compounds (desiccators, inert atmosphere). Spills require neutralization with sand/vermiculite and disposal as hazardous waste .
Advanced Research Questions
Q. How do substituent variations (e.g., cyano vs. carboxylate) impact biological activity and target selectivity?
- Methodology : Structure-Activity Relationship (SAR) studies compare analogues like 5-(4-carboxyphenyl)-tetrazole (anticonvulsant activity) and tetrazole bioisosteres (enhanced lipophilicity) . Computational docking (e.g., AutoDock Vina) predicts binding affinities to enzymes such as cyclooxygenase or cytochrome P450, where the cyano group may hinder hydrogen bonding compared to carboxylates .
Q. What strategies resolve contradictions in reported biological data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Methodology : Meta-analysis of dose-response curves and assay conditions (e.g., bacterial strain variability) clarifies discrepancies. For instance, tetrazole derivatives show pH-dependent activity due to ionization states . Orthogonal assays (e.g., ELISA for inflammation markers vs. broth microdilution for antimicrobials) validate specificity .
Q. Can computational methods predict the compound’s reactivity in catalytic systems or metabolic pathways?
- Methodology : Density Functional Theory (DFT) calculates transition states for cyclopropane ring-opening reactions. Metabolic fate is modeled using software like Schrödinger’s BioLuminate, identifying likely cytochrome P450 oxidation sites (e.g., cyclopropane C-H bonds) .
Q. How can synthetic efficiency be improved for scalable production without compromising purity?
- Methodology : Flow chemistry reduces intermediate isolation steps, while membrane separation technologies (e.g., nanofiltration) enhance purification . Reaction optimization via Design of Experiments (DoE) identifies critical parameters (e.g., catalyst loading, temperature gradients) to maximize yield (>90%) and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
